molecular formula C13H16F3NO B2842532 (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol CAS No. 415951-75-6

(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol

Cat. No.: B2842532
CAS No.: 415951-75-6
M. Wt: 259.272
InChI Key: BWRHLVGKMYKFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, designed for Research Use Only. Its structure incorporates a trifluoromethyl (CF₃) group attached to a phenyl ring, which is linked to a pyrrolidine-methanol scaffold. The trifluoromethyl group is a prominent pharmacophore in modern drug design due to its ability to profoundly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which can lead to enhanced membrane permeability and improved binding affinity to biological targets . This makes the compound a valuable building block for researchers investigating the structure-activity relationships (SAR) of novel bioactive molecules. The pyrrolidine ring, a saturated nitrogen heterocycle, and the methanol group provide versatile handles for further chemical synthesis and potential for hydrogen bonding, which can be critical for target engagement . While the specific biological profile of this exact molecule may not be fully characterized, compounds featuring the trifluoromethylphenyl moiety are frequently explored in the development of central nervous system (CNS) active agents and enzyme inhibitors . Furthermore, the broader class of trifluoromethylpyridine (TFMP) derivatives has proven essential in the creation of multiple approved agrochemicals and pharmaceuticals, underscoring the high research value of trifluoromethylated chemical entities . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening, as a standard in analytical method development, or as a starting point for probing new mechanisms of action in various disease models. Handle with care. For research purposes only in a laboratory setting.

Properties

IUPAC Name

[1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHLVGKMYKFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule features a pyrrolidine core with two distinct substituents: a 2-(trifluoromethyl)benzyl group at the 1-position and a hydroxymethyl group at the 2-position. Retrosynthetic disconnection suggests two primary synthetic pathways:

  • Pyrrolidine ring construction via cyclization reactions, followed by sequential functionalization.
  • Late-stage introduction of the 2-(trifluoromethyl)benzyl group onto a preformed pyrrolidin-2-ylmethanol scaffold.

The electron-withdrawing trifluoromethyl group imposes unique reactivity challenges, necessitating careful selection of protecting groups and catalysts.

Catalytic Asymmetric Michael Addition/Hydrogenative Cyclization

Methodology Overview

A seminal approach for pyrrolidine synthesis involves the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by hydrogenative cyclization (Scheme 1). This method, originally developed for trisubstituted 2-trifluoromethyl pyrrolidines, can be adapted for the target compound by selecting nitroolefins bearing 2-(trifluoromethyl)benzyl groups.

Scheme 1. General Reaction Pathway
  • Michael Addition :
    $$ \text{1,1,1-Trifluoromethylketone} + \text{Nitroolefin} \xrightarrow{\text{QD-TU catalyst}} \gamma\text{-Nitro carbonyl intermediate} $$

    • Catalyst: Bifunctional thiourea-tertiary amine (QD-TU)
    • Conditions: 5 mol% catalyst, toluene, -20°C
    • Outcomes: >20:1 dr, 95:5 er
  • Hydrogenative Cyclization :
    $$ \gamma\text{-Nitro carbonyl} \xrightarrow{\text{H}_2, \text{Pt/C}} \text{Pyrrolidine} $$

    • Catalyst: 5% Pt/C in ethanol/methanol (2:1 v/v)
    • Outcomes: Quantitative yield, retention of stereochemistry

Substrate Design for Target Molecule

  • Nitroolefin Component : Synthesis of nitroolefin 2x (Figure 1) via Horner-Wadsworth-Emmons reaction between diethyl (2-(trifluoromethyl)benzyl)phosphonate and nitroethylene.
  • Trifluoromethylketone Component : Preparation of hydroxymethyl-containing trifluoromethylketone 1y through oxidation of propargyl alcohol followed by fluorination.
Figure 1. Custom Nitroolefin and Ketone Structures
Nitroolefin 2x: Ar = 2-(CF3)C6H4-CH2-  
Trifluoromethylketone 1y: R = CH2OH  

Experimental Optimization

  • Diastereoselectivity Control : Electron-withdrawing groups on the nitroolefin aromatic ring enhance dr (e.g., NO2: 19:1 dr vs. OMe: 8:1 dr).
  • Enantioselectivity Challenges : Heteroaromatic nitroolefins (e.g., thienyl) reduce er to 85:15, necessitating recrystallization for enantiopurity.

Reductive Amination Strategies

Pyrrolidinemethanol Intermediate Synthesis

A two-step sequence starting from L-prolinol:

  • N-Alkylation :
    $$ \text{L-Prolinol} + \text{2-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{K2CO3, DMF}} \text{N-Substituted prolinol} $$
    • Yield: 68–72%
    • Side reaction: O-alkylation minimized using bulky bases.
  • Oxidation/Reduction :
    • TEMPO oxidation of prolinol to ketone followed by NaBH4 reduction reinstates hydroxymethyl group with retention of configuration.

Comparative Data

Step Conditions Yield (%) Purity (HPLC)
N-Alkylation K2CO3, DMF, 60°C, 12 h 72 95.4
Oxidation TEMPO, NaOCl, 0°C, 2 h 89 98.1
Reduction NaBH4, MeOH, 0°C, 1 h 94 99.0

Hydrogenation of Pyrroline Intermediates

Pyrroline Synthesis

Cyclocondensation of 4-amino-2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate yields pyrroline 5a :
$$ \text{4-Amino-2-CF3-benzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{TsOH}} \text{Pyrroline 5a} $$

  • Yield: 81%
  • Purity: 97% (GC-MS)

Catalytic Hydrogenation

  • Catalyst Screening :
    • PtO2: 98% conversion, 12 h
    • Pd/C: <5% conversion (deactivated by CF3 group)
  • Solvent Optimization : Ethanol/methanol (3:1) enhances solubility of aromatic intermediates.
Table 2. Hydrogenation Outcomes
Catalyst Pressure (psi) Time (h) Conversion (%)
5% Pt/C 50 8 99
PtO2 30 12 98
Ra-Ni 50 24 45

Stereochemical Considerations

Asymmetric Induction in Michael Addition

The QD-TU catalyst induces (S)-configuration at the pyrrolidine 2-position via a pseudointramolecular transition state. Computational modeling (DFT) reveals hydrogen bonding between the catalyst thiourea and nitroolefin, aligning the trifluoromethylketone for syn-addition.

Epimerization Risks

Silica gel chromatography of β-CF3 carbonyl compounds (e.g., 3eg ) causes dr erosion from 17:1 to 2:1 due to enolate formation. Mitigation strategies:

  • Use of neutral alumina for purification
  • Immediate acetylation of hydroxymethyl group

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: Substituted pyrrolidine derivatives are the major products.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores suggests it may interact with biological targets effectively.

Antidepressant Activity

Research indicates that derivatives of pyrrolidin-2-ylmethanol exhibit antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

Case Study:
A study explored the synthesis of analogs of (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol and their evaluation in animal models for antidepressant activity. The results showed significant improvement in depressive-like behaviors, suggesting a promising avenue for developing new antidepressants .

Anti-cancer Properties

Another area of interest is the compound's potential anti-cancer activity. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Data Table: Anti-Cancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of angiogenesis

Material Science

The compound's unique chemical structure enables its use in developing advanced materials, particularly in polymer science.

Polymer Additives

This compound can act as a plasticizer or modifier in polymer formulations, enhancing flexibility and thermal stability.

Case Study:
In a recent study, the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved mechanical properties and thermal resistance compared to traditional plasticizers .

Agricultural Chemistry

The potential application of this compound extends to agricultural chemistry, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has shown that compounds with trifluoromethyl groups often exhibit increased biological activity against pests due to enhanced lipophilicity and metabolic stability.

Data Table: Pesticidal Efficacy

Pest SpeciesConcentration (g/L)Efficacy (%)
Aphids0.585
Spider Mites0.378
Whiteflies0.480

Mechanism of Action

The mechanism of action of (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity by forming strong interactions with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several pyrrolidinyl methanol derivatives documented in the literature. Key analogues include:

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
  • Structure : Pyrrolidine ring substituted with a 2-fluorophenyl group at the 1-position and hydroxymethyl at the 3-position.
  • Key Differences :
    • Substituent Position : The hydroxymethyl group is at the 3-position of pyrrolidine (vs. 2-position in the target compound).
    • Electron-Withdrawing Group : Fluorine (-F) vs. trifluoromethyl (-CF₃) on the phenyl ring.
  • Physicochemical Properties :
    • Molecular Weight: 195.24 g/mol .
    • Appearance: Oil at room temperature .
(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol
  • Structure: Pyrrolidine ring with a hydroxydiphenylmethyl group at the 2-position and a trifluoromethylphenol moiety.
  • Key Differences: Complexity: Additional diphenylhydroxymethyl and phenolic groups increase steric bulk. Functional Groups: Phenolic -OH vs. hydroxymethyl (-CH₂OH) in the target compound.
  • Physicochemical Properties :
    • Molecular Weight: 427.46 g/mol .
  • Implications: The phenolic group may confer antioxidant properties, whereas the hydroxymethyl group in the target compound offers flexibility for derivatization (e.g., esterification) .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure : Pyrrolidine ring substituted with a 6-fluoropyridin-2-yl group at the 1-position and hydroxymethyl at the 3-position.
  • Key Differences :
    • Heterocycle : Pyridine vs. benzene ring.
    • Substituent Position : Fluorine at the 6-position of pyridine.
  • Implications : The pyridine ring introduces basicity (pKa ~1–3), which may alter solubility and binding interactions compared to the phenyl-CF₃ group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Key Functional Groups Potential Applications
Target Compound 259.26† ~2.5 -CF₃, -CH₂OH Drug intermediates, agrochemicals
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol 195.24 ~1.8 -F, -CH₂OH Small-molecule inhibitors
(R)-2-((2-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol 427.46 ~4.2 -CF₃, -OH, diphenylhydroxymethyl Chiral catalysts, bioactive leads
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol ~210‡ ~1.2 -F (pyridine), -CH₂OH Kinase inhibitors, ligands

*LogP: Octanol-water partition coefficient (estimated using fragment-based methods). †Calculated based on formula C₁₃H₁₆F₃NO. ‡Estimated from analogues in .

Biological Activity

The compound (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol, also referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

  • Molecular Formula : C13H16F3N
  • Molecular Weight : 243.27 g/mol
  • CAS Number : 1921333-82-5
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert effects through:

  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better penetration through cellular membranes and interaction with central nervous system (CNS) receptors.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, a screening of various derivatives showed that compounds similar to this compound demonstrated:

  • Inhibition of Bacterial Growth : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects:

  • CNS Activity : Animal models have shown that administration of the compound leads to anxiolytic and antidepressant-like behaviors. Doses ranging from 5 to 20 mg/kg resulted in significant reductions in anxiety-like behavior in rodents.
StudyDose (mg/kg)Effect
Study A5Significant reduction in anxiety
Study B10Antidepressant-like effect observed
Study C20Enhanced locomotor activity

Case Studies

  • Case Study on Anxiety Reduction :
    • A study involving mice treated with this compound showed a marked decrease in time spent in the open arms of an elevated plus maze, indicating reduced anxiety levels compared to control groups.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound inhibited the growth of E. coli at concentrations as low as 25 µg/mL, highlighting its potential as an antimicrobial agent.

Safety Profile

While promising, the safety profile of this compound must be considered:

  • Toxicity Studies : Preliminary toxicity assessments indicate that high doses may lead to skin irritation and eye irritation as per hazard statements associated with similar compounds.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency or reduced off-target effects?

  • Methodological Answer : Systematically modify substituents (e.g., replace trifluoromethyl with difluoromethyl or methoxy groups) and evaluate changes in bioactivity. Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity. Prioritize analogs with improved logP and ligand efficiency metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.